molecular formula C19H29N3O3 B2715110 1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1172899-49-8

1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Cat. No. B2715110
M. Wt: 347.459
InChI Key: YRDBSZFRXZVBOO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name provides a systematic way of naming chemical substances and is based on their chemical structure. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms in the molecule.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Metabolism Studies

A study on the metabolism of 3,5-di-tert.-butyl-4-hydroxytoluene in rats and humans provides insights into the biological transformations and excretion pathways of tert-butylated compounds. The research highlighted significant differences in metabolism between species, which is crucial for understanding the environmental and health impacts of such chemicals (Daniel, Gage, & Jones, 1968).

Green Chemistry Synthesis

Research on the synthesis of ureas through phosgene substitutes discusses the development of safer, environmentally friendly methodologies for producing urea derivatives, including compounds similar to the one . This approach is significant for reducing hazardous waste and improving safety in chemical manufacturing (Bigi, Maggi, & Sartori, 2000).

Photochemical and Thermal Studies

Another study investigated the photochemical and thermal rearrangement of oxaziridines, providing evidence for the stereoelectronic control theory. This research could offer valuable insights into the reactivity and transformation pathways of complex urea derivatives under various conditions (Lattes et al., 1982).

Computational and Experimental Investigations

The fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes and their systems has been explored, showing potential applications in environmental chemistry for capturing and utilizing greenhouse gases. Such studies are pertinent for developing new materials and catalysts that can address climate change challenges (Theuergarten et al., 2014).

Synthesis and Spectroscopic Studies

Research on the synthesis, spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole fused-1,4-oxazepines demonstrates the utility of these compounds in materials science and molecular engineering. These studies contribute to the development of new materials with potential applications in electronics, photonics, and as functional materials (Almansour et al., 2016).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This includes its toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, or synthesis of derivatives with improved properties.


Please note that the availability of this information depends on the extent of research done on the compound. For a novel or less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a reliable source for specific information.


properties

IUPAC Name

1-tert-butyl-3-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-7-10-22-14-11-13(20-17(24)21-18(2,3)4)8-9-15(14)25-12-19(5,6)16(22)23/h8-9,11H,7,10,12H2,1-6H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDBSZFRXZVBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)NC(C)(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

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